molecular formula C18H18BrNO2 B11362020 5-bromo-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11362020
M. Wt: 360.2 g/mol
InChI Key: TVEWOWMVRPLDPE-UHFFFAOYSA-N
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Description

5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position, a propan-2-yloxy group attached to a phenyl ring, and a dihydroindolone core structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-Fluoroindole: An indole derivative with a fluorine atom at the 5th position, used in medicinal chemistry.

    3-(2-Bromoethyl)indole: Another brominated indole derivative with different substitution patterns.

Uniqueness

5-BROMO-3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-3-[(4-propan-2-yloxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H18BrNO2/c1-11(2)22-14-6-3-12(4-7-14)9-16-15-10-13(19)5-8-17(15)20-18(16)21/h3-8,10-11,16H,9H2,1-2H3,(H,20,21)

InChI Key

TVEWOWMVRPLDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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